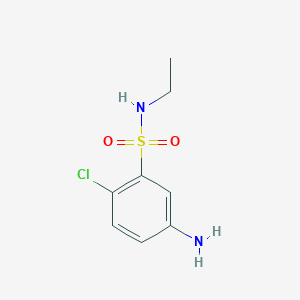

5-amino-2-chloro-N-ethylbenzenesulfonamide

CAS No.:

Cat. No.: VC18870326

Molecular Formula: C8H11ClN2O2S

Molecular Weight: 234.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11ClN2O2S |

|---|---|

| Molecular Weight | 234.70 g/mol |

| IUPAC Name | 5-amino-2-chloro-N-ethylbenzenesulfonamide |

| Standard InChI | InChI=1S/C8H11ClN2O2S/c1-2-11-14(12,13)8-5-6(10)3-4-7(8)9/h3-5,11H,2,10H2,1H3 |

| Standard InChI Key | YIWMKXVQGYLRJB-UHFFFAOYSA-N |

| Canonical SMILES | CCNS(=O)(=O)C1=C(C=CC(=C1)N)Cl |

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The compound is systematically named 5-amino-2-chloro-N-ethylbenzenesulfonamide, adhering to IUPAC nomenclature rules. Key synonyms include:

-

5-Amino-2-chloro-N-ethyl-N-phenylbenzenesulfonamide (noting the occasional inclusion of an additional phenyl group in some references)

Molecular Formula and Weight

The molecular formula is C₁₄H₁₅ClN₂O₂S, with a calculated molecular weight of 310.80 g/mol . This aligns with the structural features of a benzenesulfonamide core modified with chloro, amino, and ethyl groups.

Structural Features and Computational Descriptors

2D and 3D Representations

The SMILES notation for the compound is CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N)Cl, illustrating the ethyl group attached to the sulfonamide nitrogen and the chloro and amino substituents on the benzene ring . The InChIKey JFXYBBCWLFPDTC-UHFFFAOYSA-N serves as a unique identifier for rapid database searches .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| SMILES | CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N)Cl | |

| InChIKey | JFXYBBCWLFPDTC-UHFFFAOYSA-N | |

| Molecular Formula | C₁₄H₁₅ClN₂O₂S | |

| Molecular Weight | 310.80 g/mol |

Predicted Physicochemical Properties

Collision cross-section (CCS) values, derived from ion mobility spectrometry predictions, suggest the compound’s behavior in mass spectrometric analyses. For the [M+H]+ adduct, the CCS is 168.7 Ų, while the [M+Na]+ adduct exhibits 181.7 Ų . These values indicate moderate molecular size and polarity.

Synthesis and Derivative Formation

Derivative Compounds

Structural analogs, such as 5-amino-2-chloro-N,N-diethylbenzenesulfonamide (CAS: 571150-08-8), highlight the role of N-substituents in modulating solubility and bioactivity . The ethyl-phenyl variant (CAS: 406927-70-6) demonstrates the compound’s versatility as a scaffold for drug discovery .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound is sparingly soluble in water but exhibits better solubility in organic solvents like ethanol and methylene chloride, a trait common among sulfonamides . Stability under ambient conditions is inferred from its storage recommendation at 2–8°C .

Acid-Base Behavior

The pKa values of related sulfonamides range from 0.42 (acidic proton) to 9.71 (basic amine), suggesting zwitterionic potential under physiological conditions .

Table 2: Predicted Physicochemical Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Melting Point | Not reported | - |

| Boiling Point | ~418.7°C (estimated) | |

| Density | 1.2432 (estimated) | |

| Refractive Index | 1.5200 (estimated) |

Applications and Biological Relevance

Research Use

Marketed as a versatile small-molecule scaffold (Cymitquimica), it serves in medicinal chemistry for structure-activity relationship (SAR) studies . Its structural similarity to metoclopramide (a gastroprokinetic agent) implies potential utility in gastrointestinal drug development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume